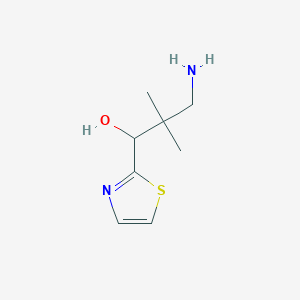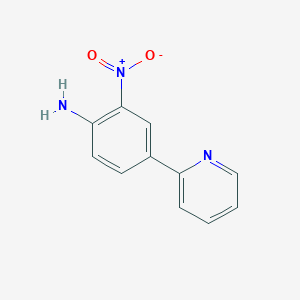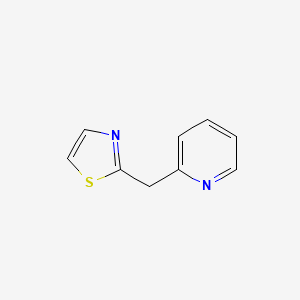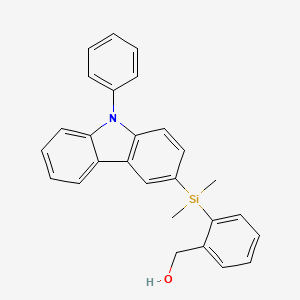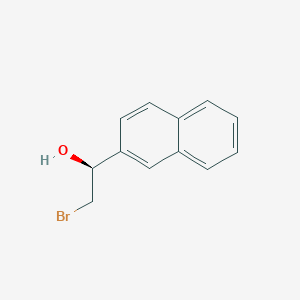
(1S)-2-bromo-1-(2-naphthyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2-bromo-1-(naphthalen-2-yl)ethan-1-ol is an organic compound that features a bromine atom, a naphthalene ring, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-bromo-1-(naphthalen-2-yl)ethan-1-ol typically involves the bromination of 1-(naphthalen-2-yl)ethanol. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield the desired product.
Industrial Production Methods
While specific industrial production methods for (1S)-2-bromo-1-(naphthalen-2-yl)ethan-1-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.
化学反応の分析
Types of Reactions
(1S)-2-bromo-1-(naphthalen-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1-(naphthalen-2-yl)ethanol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: PCC in dichloromethane or Jones reagent in acetone.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Major Products Formed
Substitution: Formation of 1-(naphthalen-2-yl)ethanol derivatives.
Oxidation: Formation of 2-bromo-1-(naphthalen-2-yl)ethanone.
Reduction: Formation of 1-(naphthalen-2-yl)ethanol.
科学的研究の応用
(1S)-2-bromo-1-(naphthalen-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving brominated compounds.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1S)-2-bromo-1-(naphthalen-2-yl)ethan-1-ol depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.
類似化合物との比較
Similar Compounds
1-(naphthalen-2-yl)ethanol: Lacks the bromine atom, making it less reactive in substitution reactions.
2-bromo-1-(naphthalen-2-yl)ethanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity.
1-(naphthalen-2-yl)ethan-1-amine: Contains an amine group instead of a hydroxyl group, resulting in different chemical properties.
Uniqueness
(1S)-2-bromo-1-(naphthalen-2-yl)ethan-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications.
特性
分子式 |
C12H11BrO |
|---|---|
分子量 |
251.12 g/mol |
IUPAC名 |
(1S)-2-bromo-1-naphthalen-2-ylethanol |
InChI |
InChI=1S/C12H11BrO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8H2/t12-/m1/s1 |
InChIキー |
HDRFYKFGBRXGRR-GFCCVEGCSA-N |
異性体SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@@H](CBr)O |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CBr)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B13153346.png)

![4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one](/img/structure/B13153367.png)

![5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13153370.png)

